molecular formula C12H7ClF2N2O B2978070 6-chloro-N-(3,5-difluorophenyl)pyridine-2-carboxamide CAS No. 866043-16-5

6-chloro-N-(3,5-difluorophenyl)pyridine-2-carboxamide

Cat. No.: B2978070
CAS No.: 866043-16-5
M. Wt: 268.65
InChI Key: NMVGLBXMPUEENH-UHFFFAOYSA-N
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Description

6-chloro-N-(3,5-difluorophenyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 6th position and a carboxamide group at the 2nd position, which is further attached to a 3,5-difluorophenyl group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3,5-difluorophenyl)pyridine-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloropyridine-2-carboxylic acid and 3,5-difluoroaniline.

    Amidation Reaction: The 6-chloropyridine-2-carboxylic acid is reacted with 3,5-difluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in a solvent such as dichloromethane at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(3,5-difluorophenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position of the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carboxamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Reduction Products: Corresponding amine derivatives.

    Oxidation Products: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Scientific Research Applications

6-chloro-N-(3,5-difluorophenyl)pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3,5-difluorophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(3,5-difluorophenyl)pyridine-3-carboxamide: Similar structure with the carboxamide group at the 3rd position.

    6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide: Similar structure with a single fluorine substitution.

    6-chloro-N-(3,5-dichlorophenyl)pyridine-2-carboxamide: Similar structure with chlorine substitutions instead of fluorine.

Uniqueness

6-chloro-N-(3,5-difluorophenyl)pyridine-2-carboxamide is unique due to the presence of both chloro and difluorophenyl groups, which confer specific chemical and biological properties. The difluorophenyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

6-chloro-N-(3,5-difluorophenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2N2O/c13-11-3-1-2-10(17-11)12(18)16-9-5-7(14)4-8(15)6-9/h1-6H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVGLBXMPUEENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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